Ethyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate
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Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use . Pyrrole is a 5-membered aromatic ring, but the presence of an sp² hybridized nitrogen atom influences its reactivity and properties .
Synthesis Analysis
While specific synthesis methods for “Ethyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate” are not available, pyrrole derivatives are often synthesized using strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by a 5-membered ring containing one nitrogen atom. The presence of the nitrogen atom contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
Pyrrole and its derivatives are known to participate in various chemical reactions. The reactivity of pyrrole is influenced by the presence of the nitrogen atom, which can participate in a variety of chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrrole and its derivatives are generally characterized by their aromaticity, which confers stability, and the presence of a nitrogen atom, which can participate in hydrogen bonding and influence the compound’s reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-17-12(15)11-5-4-10(14(11)2)9-8-16-7-6-13-9/h4-5,9,13H,3,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBUDQDDNQPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1C)C2COCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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